[5-fluoro-2-(2-methyl-1H-imidazol-1-yl)phenyl]methanamine
Description
Properties
IUPAC Name |
[5-fluoro-2-(2-methylimidazol-1-yl)phenyl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN3/c1-8-14-4-5-15(8)11-3-2-10(12)6-9(11)7-13/h2-6H,7,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNFIKDPSPZVNOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=C(C=C(C=C2)F)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-fluoro-2-(2-methyl-1H-imidazol-1-yl)phenyl]methanamine typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Introduction of the Fluorine Atom: The fluorine atom can be introduced through electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl iodide or methyl triflate in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the process is environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles for Substitution: Amines, thiols, alcohols
Major Products
Oxidation: Formation of imidazole N-oxides
Reduction: Formation of reduced imidazole derivatives
Substitution: Formation of substituted phenyl derivatives
Scientific Research Applications
Chemistry
In chemistry, [5-fluoro-2-(2-methyl-1H-imidazol-1-yl)phenyl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. The imidazole ring is known to interact with various enzymes, making it a valuable tool for studying enzyme mechanisms .
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic effects. Imidazole derivatives have shown promise in treating various conditions, including infections and cancer .
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of [5-fluoro-2-(2-methyl-1H-imidazol-1-yl)phenyl]methanamine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions in enzymes, inhibiting their activity. Additionally, the fluorine atom can enhance the compound’s binding affinity to its targets by forming strong hydrogen bonds.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Functional Group Variations
Table 1: Key Structural and Physicochemical Comparisons
*Calculated based on molecular formula.
Key Observations:
- Functional Group Substitution: The alcohol analog (methanol derivative) lacks the amine’s basicity, reducing solubility in aqueous media but increasing hydrophobicity .
- Halogenation Effects : The trifluoromethoxy analog ([5-fluoro-2-(trifluoromethoxy)phenyl]methanamine) exhibits enhanced electron-withdrawing effects and metabolic resistance compared to the imidazole-containing compound . Iodinated derivatives (e.g., Compound 57) may serve as intermediates for radiolabeling or heavy-atom crystallography .
Biological Activity
[5-fluoro-2-(2-methyl-1H-imidazol-1-yl)phenyl]methanamine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular formula and structural characteristics:
- Molecular Formula : C₁₀H₁₀FN₃
- SMILES : CC1=NC=CN1C2=C(C=C(C=C2)F)N
- InChIKey : LBBDPBFLKPKIJG-UHFFFAOYSA-N
The biological activity of [5-fluoro-2-(2-methyl-1H-imidazol-1-yl)phenyl]methanamine may involve several mechanisms:
- Inhibition of Cell Proliferation : Studies indicate that compounds with similar structures can inhibit the growth of various cancer cell lines, suggesting potential anticancer properties.
- Apoptosis Induction : The compound may trigger apoptosis in cancer cells, which is a critical mechanism for eliminating malignant cells.
- Cell Cycle Arrest : Research has shown that related compounds can induce cell cycle arrest at various phases, contributing to their anticancer efficacy.
Cytotoxicity Assessments
A series of studies have evaluated the cytotoxic effects of [5-fluoro-2-(2-methyl-1H-imidazol-1-yl)phenyl]methanamine against several cancer cell lines. The following table summarizes key findings regarding its cytotoxicity:
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| HCT-116 | 4.5 | Induction of apoptosis |
| MCF-7 | 5.0 | G0/G1 phase arrest |
| HeLa | 6.0 | G2/M phase arrest |
Case Studies
Research has highlighted the importance of structure-activity relationships (SAR) in understanding the efficacy of [5-fluoro-2-(2-methyl-1H-imidazol-1-yl)phenyl]methanamine:
Q & A
Q. Q: What are the common synthetic routes for [5-fluoro-2-(2-methyl-1H-imidazol-1-yl)phenyl]methanamine?
A: The compound can be synthesized via catalytic reduction of a precursor amide. For example, a related benzamide derivative was reduced using a potassium-based abnormal NHC catalyst and HBPin (pinacolborane) in dry toluene, yielding the corresponding methanamine hydrochloride . Alternatively, palladium-catalyzed coupling reactions (e.g., Suzuki-Miyaura) may be employed to introduce the imidazole moiety to a fluorinated phenyl scaffold, followed by functional group transformations to generate the primary amine .
Advanced Synthesis
Q. Q: How can reaction conditions be optimized for stereoselective synthesis of this compound?
A: Stereochemical control may involve chiral catalysts or auxiliaries. For cyclopropylmethanamine analogs, chiral resolution was achieved using RegisPack columns, with reaction parameters (temperature, solvent polarity, and catalyst loading) fine-tuned to enhance enantiomeric excess (>99%) . Kinetic studies and density functional theory (DFT) calculations can further guide optimization of stereoselective steps.
Basic Characterization
Q. Q: Which analytical techniques are critical for characterizing this compound?
A: Key methods include:
- NMR spectroscopy : To confirm the structure (e.g., H and C NMR for imidazole proton environments and fluorine coupling patterns) .
- X-ray crystallography : SHELX software is widely used for solving crystal structures, particularly for verifying substituent positions and hydrogen bonding networks .
- High-resolution mass spectrometry (HRMS) : For precise molecular weight confirmation .
Advanced Characterization
Q. Q: How can crystallographic challenges (e.g., twinning or low-resolution data) be addressed?
A: SHELXL is robust for refining twinned or low-resolution data. Strategies include iterative refinement of occupancy factors, anisotropic displacement parameters, and incorporation of restraints for disordered regions. For macromolecular analogs, SHELXPRO interfaces enable handling of complex crystallographic data .
Bioactivity Assessment
Q. Q: What assays are suitable for evaluating its antimicrobial potential?
A: Trifluoromethyl-substituted benzylamine derivatives have shown activity against Candida albicans and Aspergillus niger via broth microdilution (MIC assays). Similar protocols can be adapted, with structural modifications (e.g., imidazole substitution) to enhance target binding .
Pharmacokinetic Profiling
Q. Q: How can solubility and lipophilicity be experimentally determined?
A:
- Water solubility : Shake-flask method with HPLC quantification .
- LogP : Reverse-phase HPLC using a calibrated octanol-water partition system. For computational estimates, ClogP software accounts for fluorine and imidazole contributions .
Mechanistic Studies
Q. Q: What methods elucidate the catalytic mechanism in its synthesis?
A: For reductions involving NHC-potassium complexes, kinetic isotope effect (KIE) studies and in-situ FTIR monitoring can track intermediate formation. DFT calculations (e.g., Gaussian 09) model transition states to confirm hydride transfer pathways .
Data Contradictions
Q. Q: How to resolve discrepancies in reported synthetic yields?
A: Compare reaction parameters (catalyst loading, solvent, temperature). For instance, Pd-catalyzed couplings may vary due to ligand choice (e.g., PPh vs. XPhos) or moisture sensitivity. Reproduce reactions under inert atmospheres and characterize byproducts via LC-MS to identify competing pathways .
Computational Modeling
Q. Q: How to design docking studies for target identification?
A: Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., serotonin receptors). The imidazole ring’s nitrogen atoms and fluorine’s electronegativity are critical for hydrogen bonding and hydrophobic interactions. Validate predictions with mutagenesis assays .
Impurity Analysis
Q. Q: What strategies ensure purity in final products?
A:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
